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molecular formula C14H16O4 B8611141 tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate

tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate

Cat. No. B8611141
M. Wt: 248.27 g/mol
InChI Key: FHHYCMKEFVLESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

To a 20 mL microwave tube charged with 5-bromo-2-benzofuran-1(3H)-one (500 mg, 2.35 mmol) and palladium tetrakis triphenylphosphine (136 mg, 0.117 mmol) in THF (5 mL) was added (2-tert-butoxy-2-oxoethyl) (chloro) zinc (6.57 mL, 0.5 M, 3.29 mmol). The mixture was purged with nitrogen 3 times, and heated to 105° C. for 30 minutes in a microwave reactor. The reaction mixture was poured into water and filtered then extracted with ethyl acetate twice. The organic layer was ashed with brine, dried, and evaporated to dryness. The residue was purified by MPLC on a 40 g ISCO Redi-Sep column to yield tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate. 1H-NMR (500 MHz, CDCl3) δ ppm 7.89 (d, J=7.7 Hz, 1H), 7.46 (d, J=8.3 Hz, 1H), 7.44 (s, 1H), 5.33 (s, 2H), 3.69 (s, 2H), 1.47 (s, 9H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
(2-tert-butoxy-2-oxoethyl) (chloro) zinc
Quantity
6.57 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[CH:3]=1.[C:12]([O:16][C:17](=[O:21])[CH2:18][Zn]Cl)([CH3:15])([CH3:14])[CH3:13]>C1COCC1>[O:9]=[C:6]1[C:5]2[CH:10]=[CH:11][C:2]([CH2:18][C:17]([O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:21])=[CH:3][C:4]=2[CH2:8][O:7]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC2=C(C(OC2)=O)C=C1
Name
palladium tetrakis triphenylphosphine
Quantity
136 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
(2-tert-butoxy-2-oxoethyl) (chloro) zinc
Quantity
6.57 mL
Type
reactant
Smiles
C(C)(C)(C)OC(C[Zn]Cl)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen 3 times
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into water
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate twice
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC on a 40 g ISCO Redi-Sep column

Outcomes

Product
Name
Type
product
Smiles
O=C1OCC2=C1C=CC(=C2)CC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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